molecular formula C19H25NO2 B218211 Cliropamine CAS No. 109525-44-2

Cliropamine

Cat. No.: B218211
CAS No.: 109525-44-2
M. Wt: 299.4 g/mol
InChI Key: AUTKZDGLQYYXLZ-KXBFYZLASA-N
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Description

Cliropamine is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cliropamine involves several key steps. The process begins with the reaction of 4-methylpropiophenone with nitrating acid to yield 4-methyl-3-nitropropiophenone. This intermediate is then reduced to the corresponding aniline derivative through catalytic hydrogenation. The aniline derivative undergoes diazotization, followed by heating to form 3-hydroxy-4-methylpropiophenone. This compound is protected by etherification with benzyl chloride, resulting in 3-benzyloxy-4-methylpropiophenone. Bromination of this intermediate and subsequent reaction with N-benzyl-N-(3-phenylpropyl)amine yields the tertiary amine, which is finally debenzylated and reduced by catalytic hydrogenation over palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cliropamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: this compound participates in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds .

Scientific Research Applications

Cliropamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Cliropamine involves its interaction with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to influence signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    Chlorpheniramine: An antihistamine used to treat allergic reactions.

    Chlorpromazine: An antipsychotic used to treat schizophrenia and other mental health conditions.

Comparison: Cliropamine is unique in its chemical structure and the range of reactions it can undergo.

Properties

CAS No.

109525-44-2

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

5-[(1R,2S)-1-hydroxy-2-(3-phenylpropylamino)propyl]-2-methylphenol

InChI

InChI=1S/C19H25NO2/c1-14-10-11-17(13-18(14)21)19(22)15(2)20-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,19-22H,6,9,12H2,1-2H3/t15-,19-/m0/s1

InChI Key

AUTKZDGLQYYXLZ-KXBFYZLASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@H](C)NCCCC2=CC=CC=C2)O)O

SMILES

CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O

Synonyms

Cliropamine

Origin of Product

United States

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